Product packaging for (S)-2-(Furan-2-yl)piperazine(Cat. No.:)

(S)-2-(Furan-2-yl)piperazine

Cat. No.: B13903166
M. Wt: 152.19 g/mol
InChI Key: LOKVZWIGUJYFLY-ZETCQYMHSA-N
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Description

(S)-2-(Furan-2-yl)piperazine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13903166 (S)-2-(Furan-2-yl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2S)-2-(furan-2-yl)piperazine

InChI

InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2/t7-/m0/s1

InChI Key

LOKVZWIGUJYFLY-ZETCQYMHSA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC=CO2

Canonical SMILES

C1CNC(CN1)C2=CC=CO2

Origin of Product

United States

Significance of Chiral Furan and Piperazine Scaffolds in Organic and Medicinal Chemistry

Chiral furan (B31954) and piperazine (B1678402) scaffolds are considered privileged structures in drug discovery. nih.gov This designation stems from their frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a particularly common motif in medicinal chemistry. nih.govresearchgate.net Its presence in a molecule can confer several advantageous properties, including:

Modulation of physicochemical properties, such as solubility and lipophilicity. thieme-connect.com

Enhancement of biological activity and selectivity for specific targets. thieme-connect.com

Improvement of pharmacokinetic profiles, affecting absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com

Potential reduction of cardiac toxicity. thieme-connect.com

The introduction of a chiral center to the piperazine scaffold, as seen in (S)-2-(Furan-2-yl)piperazine, adds a three-dimensional complexity that can be crucial for specific molecular interactions with biological targets. nih.govcaltech.edu This stereochemical richness allows for the exploration of new chemical space and the development of more potent and selective drugs. caltech.edu

The furan moiety, an aromatic five-membered ring containing an oxygen atom, is another important building block in medicinal chemistry. benthamdirect.combenthamscience.com Furan derivatives are found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. benthamdirect.comutripoli.edu.ly The inclusion of a furan ring can influence a molecule's electronic properties and its ability to participate in hydrogen bonding, which are key determinants of drug-receptor interactions. utripoli.edu.ly

The combination of these two scaffolds in this compound results in a molecule with significant potential for the synthesis of novel compounds with diverse pharmacological activities.

Historical Context and Evolution of Research on Furan and Piperazine Containing Heterocycles

The history of heterocyclic chemistry dates back to the early 19th century. ijpsr.comwikipedia.org Some key milestones in the discovery and development of furan (B31954) and related compounds include:

1780: The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele. utripoli.edu.ly

1832: German chemist Johann Wolfgang Dobereiner produced furfural (B47365), a furan derivative, from starch. wikipedia.orgderpharmachemica.comresearchgate.net

1901: The structure of furfural was deduced by Carl Harries. utripoli.edu.lyderpharmachemica.com

Research into piperazine-containing compounds also has a rich history, with piperazine (B1678402) itself initially used as an anthelmintic. nih.gov Over the years, the piperazine scaffold has been incorporated into a vast number of drugs with diverse therapeutic applications. nih.govresearchgate.net

The evolution of synthetic methodologies has been a driving force in the exploration of furan- and piperazine-containing heterocycles. Early methods often relied on harsh conditions and offered limited control over stereochemistry. However, the development of modern synthetic techniques, including asymmetric catalysis, has enabled the precise synthesis of complex chiral molecules like (S)-2-(Furan-2-yl)piperazine. acs.orgdicp.ac.cn These advancements have allowed medicinal chemists to systematically investigate the structure-activity relationships of this class of compounds, leading to the identification of potent and selective drug candidates.

Stereochemical Investigations of S 2 Furan 2 Yl Piperazine and Its Derivatives

Enantiomeric Purity Determination and Chiral Analysis Techniques (Research-focused)

The determination of enantiomeric purity is a critical aspect of synthesizing and utilizing chiral compounds like (S)-2-(Furan-2-yl)piperazine. Various analytical techniques are employed to quantify the enantiomeric excess (ee) and ensure the desired stereoisomer is present in high purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for chiral separations. asianpubs.org The development of a robust HPLC method often involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation of enantiomers. bioanalysis-zone.comresearchgate.net For amine-containing compounds like piperazine (B1678402) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. japsonline.comelte.hu The choice of mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water) system, significantly impacts the resolution of the enantiomers. researchgate.net Additives like diethylamine (B46881) (DEA) or formic acid (FA) can be used to improve peak shape and selectivity. researchgate.net

Key HPLC Method Development Parameters:

ParameterDescriptionRelevance to this compound
Chiral Stationary Phase (CSP) The stationary phase containing a chiral selector that interacts differently with each enantiomer.Polysaccharide-based columns (e.g., cellulose, amylose) are often effective for separating chiral amines. bioanalysis-zone.comjapsonline.comelte.hu
Mobile Phase The solvent system that carries the sample through the column.A balance of solvents like hexane, ethanol, isopropanol (B130326), acetonitrile, and water is tested to optimize separation. researchgate.net
Additives Modifiers like acids (e.g., TFA) or bases (e.g., DEA) added to the mobile phase.Can improve peak shape and selectivity for amine-containing compounds. researchgate.net
Flow Rate The speed at which the mobile phase moves through the column.Lower flow rates can sometimes improve resolution. bioanalysis-zone.com
Temperature The operating temperature of the column.Can affect selectivity and analysis time. bioanalysis-zone.com
Detection The method used to detect the separated enantiomers (e.g., UV).Wavelength is chosen based on the chromophore of the molecule.

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique, particularly for volatile derivatives. nih.gov For compounds with amino groups, derivatization with an achiral reagent like trifluoroacetic anhydride (B1165640) can enhance volatility and improve separation on a chiral GC column. nih.gov

Method validation is a crucial step to ensure the reliability of the analytical method. asianpubs.org This includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). asianpubs.orgelte.hu For instance, a validated method for a chiral amine demonstrated good linearity with a high correlation coefficient (r² > 0.99) and acceptable precision with a relative standard deviation (RSD) below 2%. elte.hupensoft.net

Conformational Analysis and Dynamics in Solution and Solid State

The three-dimensional structure and conformational flexibility of this compound and its derivatives are key determinants of their biological activity. These aspects are investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often supported by computational modeling. rsc.orgnih.govjyu.fi

The piperazine ring typically adopts a chair conformation, similar to cyclohexane. rsc.orgresearchgate.net However, the presence of nitrogen atoms and substituents introduces additional conformational complexities, including ring inversion and pyramidal inversion at the nitrogen atoms. researchgate.net For N-acylated piperazines, restricted rotation around the amide C-N bond leads to the existence of rotamers, further complicating the conformational landscape. rsc.orgnih.gov

Key Conformational Phenomena in Piperazine Derivatives:

PhenomenonDescriptionInvestigational Technique
Ring Inversion The interconversion between two chair conformations of the piperazine ring.Temperature-dependent NMR spectroscopy. rsc.orgnih.gov
Amide Bond Rotation Restricted rotation around the C-N bond of an N-acyl group, leading to rotamers.Temperature-dependent NMR spectroscopy. rsc.orgnih.gov
Pyramidal Inversion Inversion of the nitrogen atom's stereocenter.Generally has a lower energy barrier and is often rapid at room temperature. researchgate.net

Temperature-dependent NMR studies are particularly insightful for understanding the dynamic processes in solution. rsc.orgnih.gov By analyzing the changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers for conformational changes, such as ring inversion and amide bond rotation. rsc.orgnih.govbeilstein-journals.orgresearchgate.net For example, in some N-benzoylated piperazines, the signals for the piperazine protons are distinct at low temperatures due to slow conformational exchange, but coalesce into broader signals at higher temperatures as the exchange rate increases. rsc.org

In the solid state, X-ray crystallography provides precise information about the preferred conformation of the molecule. nih.govjyu.fibeilstein-journals.orgresearchgate.net Crystal structure analysis can reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can stabilize a particular conformation. jyu.finih.gov For some substituted piperazines, the axial conformation of the substituent has been found to be preferred in the solid state. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, are used to complement experimental data by modeling the potential energy surface of the molecule and predicting the relative stabilities of different conformers. jyu.fi

Chiral Recognition Studies and Enantioselective Interactions

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This phenomenon is fundamental to the mechanism of action of many chiral drugs and is a key principle in enantioselective analytical techniques. mdpi.comnih.gov

The enantioselective interactions of this compound and its derivatives can be studied using various methods, including chiral chromatography and spectroscopic techniques. In chiral HPLC, the differential interaction between the enantiomers and the chiral stationary phase leads to their separation. mdpi.com The strength of these interactions, which can include hydrogen bonding, π-π stacking, and steric repulsion, determines the degree of separation. mdpi.comnih.gov

The furan (B31954) ring in this compound can participate in π-π stacking interactions, while the nitrogen atoms of the piperazine ring can act as hydrogen bond donors or acceptors. mdpi.comnih.gov These non-covalent interactions play a crucial role in how the molecule binds to a chiral receptor or a chiral stationary phase. mdpi.com

Mechanisms of Chiral Recognition:

Interaction TypeDescription
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. mdpi.com
π-π Stacking Attractive, noncovalent interactions between aromatic rings. nih.gov
Steric Repulsion Repulsive forces that occur when atoms are brought too close together.
Dipole-Dipole Interactions Attractive or repulsive forces between polar molecules. mdpi.com

Studies on chiral recognition often involve creating a "chiral environment" and observing the differential response of the enantiomers. nih.gov For example, a surface can be modified with a single enantiomer of a chiral molecule, and the binding of the enantiomers of an analyte can be monitored. nih.gov Spectroscopic methods like NMR and circular dichroism can be used to study the diastereomeric complexes formed between a chiral host and the enantiomeric guests, providing insights into the binding affinities and the nature of the interactions. nih.gov

The development of chiral receptors that can selectively bind to one enantiomer of a guest molecule is an active area of research. mdpi.com These receptors often incorporate structural features that allow for multiple points of interaction with the guest, following the "three-point interaction model" for chiral recognition. nih.gov The insights gained from these studies are valuable for designing more effective chiral catalysts and for understanding the stereoselective interactions of drugs with their biological targets. researchgate.netacs.orgescholarship.orgnsf.gov

Computational and Theoretical Chemistry Studies of S 2 Furan 2 Yl Piperazine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. For (S)-2-(Furan-2-yl)piperazine, these calculations can elucidate its electronic structure, stability, and spectroscopic properties. While specific studies on this exact molecule are not extensively documented, the principles can be applied based on research on analogous compounds containing furan (B31954) and piperazine (B1678402) moieties. nih.govresearchgate.net

DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are commonly employed to optimize the molecular geometry and predict various molecular properties. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is intrinsically linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govschrodinger.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atoms of the piperazine ring, which possess lone pairs of electrons. Conversely, the LUMO is likely distributed over the entire molecule, with significant contributions from the furan ring's anti-bonding orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.5 D

Note: These values are hypothetical and based on typical results from DFT calculations on similar heterocyclic compounds.

Conformational Energetics and Stability

The conformational landscape of this compound is largely dictated by the piperazine ring, which typically adopts a thermodynamically favored chair conformation. nih.gov The furan substituent can exist in different orientations relative to the piperazine ring, giving rise to various conformers. Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures. wuxiapptec.com

The chair conformation of the piperazine ring minimizes steric strain. The furan group attached to the chiral center at the 2-position can adopt either an axial or equatorial position, with the equatorial conformation generally being more stable due to reduced steric hindrance. Rotational isomers resulting from the rotation around the C-C bond connecting the furan and piperazine rings also contribute to the conformational complexity.

Table 2: Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol)
Chair (Furan Equatorial) 0.00
Chair (Furan Axial) 2.5
Twist-Boat 5.8

Note: These values are illustrative and based on conformational analysis of substituted piperazines.

Vibrational Spectroscopy Prediction and Interpretation

Theoretical vibrational spectroscopy, calculated using methods like DFT, can predict the infrared (IR) and Raman spectra of this compound. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule.

The predicted spectrum would exhibit characteristic peaks corresponding to the furan and piperazine moieties. For the furan ring, C-H stretching vibrations are expected around 3100 cm⁻¹, while C=C stretching modes would appear in the 1500-1600 cm⁻¹ region. The piperazine ring would show N-H stretching vibrations for the secondary amine group around 3300-3500 cm⁻¹ and C-H stretching vibrations of the methylene (B1212753) groups in the 2800-3000 cm⁻¹ range.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational dynamics and sampling of different energy states over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the accessible conformations and the transitions between them, offering insights that are complementary to static quantum chemical calculations. vulcanchem.com

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods can predict the chemical reactivity and selectivity of this compound by analyzing its electronic properties. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. dntb.gov.ua Regions of negative potential, likely around the furan's oxygen atom and the piperazine's nitrogen atoms, would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H groups would represent sites for nucleophilic interaction.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases and its potential to interact with biological targets. The molecule can participate in various non-covalent interactions, including hydrogen bonding and π-stacking.

The piperazine ring, with its N-H donor and nitrogen lone pair acceptors, is capable of forming strong hydrogen bonds. iucr.org The furan ring, being an aromatic system, can engage in π-π stacking interactions with other aromatic rings. researchgate.net Additionally, C-H···O and C-H···π interactions may also play a role in stabilizing the crystal structure or molecular complexes. iucr.orgresearchgate.net Analysis of related crystal structures often reveals extensive networks of these intermolecular forces. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Furan

S 2 Furan 2 Yl Piperazine As a Chiral Building Block in Advanced Synthesis

Application in Asymmetric Catalysis as a Ligand or Organocatalyst

The inherent chirality and the presence of two nitrogen atoms make (S)-2-(furan-2-yl)piperazine a promising candidate for applications in asymmetric catalysis, both as a chiral ligand for metal catalysts and as an organocatalyst.

Chiral piperazines have been successfully employed as ligands in a variety of metal-catalyzed reactions. For instance, C2-symmetric chiral piperazines have been shown to be effective in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. While this compound is not C2-symmetric, its structure is analogous to other non-symmetrical P,N-ligands that have demonstrated high efficacy in asymmetric catalysis. The combination of a "hard" nitrogen donor from the piperazine (B1678402) ring and a "soft" π-system from the furan (B31954) ring, which can coordinate to a metal center, allows for the creation of a unique chiral environment around the metal. This can lead to high levels of enantioselectivity in reactions such as hydrogenations, allylic alkylations, and cross-coupling reactions. The furan ring's electronic properties can be tuned through substitution, offering a method to modulate the ligand's electronic and steric properties for optimizing catalytic activity and selectivity.

As an organocatalyst, this compound can participate in reactions via enamine or iminium ion intermediates, a common mechanism for amine-based organocatalysts. Chiral piperazines have been shown to catalyze asymmetric Michael additions of aldehydes to nitroalkenes with high diastereoselectivity and enantioselectivity. unl.pt The (S)-configuration at the 2-position of the piperazine ring would control the facial selectivity of the enamine attack on the electrophile, leading to the preferential formation of one enantiomer of the product. The furan moiety, while not directly participating in the catalytic cycle, can influence the catalyst's solubility, stability, and interaction with the substrates through steric and electronic effects.

Precursor for Complex Heterocyclic Architectures

The this compound scaffold is an excellent starting point for the synthesis of more complex, fused, and polycyclic heterocyclic architectures. The two nitrogen atoms of the piperazine ring provide handles for further functionalization and ring-forming reactions.

One common strategy involves the condensation of the piperazine nitrogens with bifunctional electrophiles to construct additional rings. For example, reaction with α,β-unsaturated esters or ketones could lead to the formation of fused pyrazino-pyrimidinone or pyrazino-dihydropyridinone systems. The chirality at the C2-position can direct the stereochemical outcome of these cyclization reactions, leading to diastereomerically enriched products.

Furthermore, the furan ring itself is a versatile precursor for various transformations. It can participate in Diels-Alder reactions, acting as the diene component, to form bicyclic adducts which can be further elaborated. Oxidative cleavage of the furan ring can yield dicarbonyl compounds, providing another avenue for constructing new heterocyclic rings. The merging of piperazine and other heterocyclic scaffolds, such as indazoles, has been demonstrated to create novel fused systems with unique biological activities. nih.gov A similar approach could be envisioned for this compound, where the furan ring is first converted to a different heterocycle before or after a fusion reaction involving the piperazine nitrogens. The palladium-catalyzed modular synthesis of substituted piperazines from diamine components highlights the versatility of the piperazine core in constructing diverse heterocyclic structures. acs.org

Integration into Polymeric and Supramolecular Structures

The bifunctional nature of the piperazine ring in this compound makes it an attractive monomer for the synthesis of chiral polymers and a building block for supramolecular assemblies.

Piperazine derivatives have been incorporated into various polymer backbones to impart specific properties such as antimicrobial activity or to create functional materials for catalysis or separation. nih.gov The two nitrogen atoms can be used as points of connection in step-growth polymerization reactions with diacyl chlorides, diisocyanates, or other bifunctional monomers. The resulting polymers would possess a chiral, furan-containing side chain at regular intervals, which could induce a helical conformation in the polymer chain or create chiral recognition sites. Such chiral polymers could find applications in chiral chromatography, as sensors for chiral molecules, or as heterogeneous catalysts. For example, piperazine-functionalized polymers have been synthesized for use as reusable organocatalysts. rsc.org

In supramolecular chemistry, the ability of the piperazine nitrogens to participate in hydrogen bonding and coordination with metal ions is well-documented. tandfonline.comnih.goviucr.orgrsc.org this compound can act as a ditopic ligand, coordinating to metal centers through both nitrogen atoms to form coordination polymers or discrete metal-organic complexes. The chirality of the ligand would be transferred to the resulting supramolecular structure, potentially leading to materials with interesting chiroptical properties or applications in enantioselective separations or catalysis. The furan ring can also engage in π-π stacking interactions, further directing the self-assembly process and stabilizing the final supramolecular architecture.

Scaffold for Chemical Library Generation in Academic Contexts

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. x-mol.com Consequently, this compound is an ideal core structure for the generation of chemical libraries for drug discovery and chemical biology research in academic settings.

The two distinct nitrogen atoms of the piperazine ring allow for orthogonal functionalization, enabling the introduction of a wide variety of substituents in a combinatorial fashion. For instance, one nitrogen can be acylated, alkylated, or sulfonylated, while the other can be modified with a different set of building blocks. This modular approach allows for the rapid generation of a large and diverse library of compounds from a single chiral scaffold. researchgate.netresearchgate.net

The synthesis of such libraries can be carried out using solid-phase or solution-phase parallel synthesis techniques. The furan moiety adds another layer of diversity, as it can be readily modified through electrophilic substitution or other furan-specific reactions. The resulting libraries of chiral, furan-containing piperazine derivatives can then be screened against various biological targets to identify new lead compounds for drug development. The stereochemical information embedded in the this compound core is crucial, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. The systematic exploration of chemical space around this scaffold can lead to the discovery of novel structure-activity relationships. nih.gov

Mechanistic Biological Activity Studies of S 2 Furan 2 Yl Piperazine Derivatives Pre Clinical and in Vitro Focus

In Vitro Receptor Binding and Ligand Affinity Profiling

Derivatives of piperazine (B1678402) are well-recognized for their interactions with various neurotransmitter receptors. ijrrjournal.com Studies on hybrid molecules incorporating the piperazine fragment have demonstrated high affinity and selectivity for specific receptor subtypes. For instance, a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives were evaluated for their binding affinity at dopamine (B1211576) D2 and D3 receptors expressed in HEK-293 cells. nih.gov

Radioligand binding assays revealed that modifications on the N-aryl piperazine moiety significantly influence receptor affinity and selectivity. nih.gov One of the lead enantiomers, (-)-10e, displayed a high affinity for the D3 receptor with a Ki value of 0.57 nM, demonstrating significant selectivity over the D2 receptor (Ki = 47.5 nM). nih.gov Another compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified as a potent sigma-1 receptor (S1R) agonist with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. rsc.org These studies underscore the potential of furan-piperazine derivatives to act as specific modulators of critical central nervous system receptors.

Table 1: Dopamine Receptor Binding Affinities of Representative Piperazine Derivatives

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM) Selectivity (D2/D3)
(-)-10e 47.5 0.57 83.3
(+)-10e 113 3.73 30.3
10g (indazole) 67.8 1.15 59.0
10i (benzo[b]thiophene) 49.3 0.93 53.0
22 (indole) 30 2 15.0

Data sourced from in vitro [3H]spiperone binding assays with HEK-293 cells expressing either D2 or D3 receptors. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Pathways

(S)-2-(Furan-2-yl)piperazine derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication and are validated targets for antibacterial agents. nih.gov Certain s-triazine derivatives incorporating a piperazine moiety have shown inhibitory activity against E. coli DNA gyrase. mdpi.com The mechanism of action for many inhibitors involves trapping the enzyme-DNA complex, which leads to the release of double-strand DNA breaks and subsequent cell death. nih.govnih.gov While direct studies on this compound derivatives are emerging, the broader class of piperazine-containing compounds shows promise as DNA gyrase inhibitors. For example, morpholine-based thiazoles have demonstrated potent DNA gyrase inhibitory activity, with some compounds showing better IC50 values than the reference drug ciprofloxacin. als-journal.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. mdpi.commdpi.com Numerous piperazine derivatives have been designed and synthesized as VEGFR-2 inhibitors. nih.govrsc.org A series of novel piperazine–chalcone hybrids and their pyrazoline analogues were evaluated for their VEGFR-2 kinase inhibitory activity. The most potent compound exhibited an IC50 value of 0.57 µM, comparable to the standard inhibitor Sorafenib (IC50 = 0.51 µM). tandfonline.com Similarly, piperazinylquinoxaline-based derivatives have shown significant VEGFR-2 inhibition, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov The inhibitory mechanism typically involves competition with ATP at the kinase domain's binding site. mdpi.com

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. Several piperazine derivatives have been identified as potent inhibitors of these enzymes. nih.gov A study of novel benzothiazole–piperazine hybrids revealed selective and potent inhibition of AChE, with compound 12 showing an IC50 of 2.31 μM and exhibiting an uncompetitive inhibition mechanism. rsc.org Another study on piperazine-dihydrofuran hybrids identified compounds with AChE inhibition IC50 values as low as 1.17 µM. researchgate.net Kinetic studies on some active piperazine derivatives have shown them to be non-competitive inhibitors of AChE. dergipark.org.tr

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents treating hyperpigmentation disorders. mdpi.comresearchgate.net (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which share the furan (B31954) moiety, have been identified as highly potent tyrosinase inhibitors. One such derivative showed IC50 values of 0.0433 µM (monophenolase) and 0.28 µM (diphenolase). nih.gov Enzyme kinetic analysis revealed a mixed-type inhibition mechanism. nih.gov Arylpiperazine derivatives have also been developed as potent tyrosinase inhibitors, with some compounds showing IC50 values in the low micromolar range. nih.gov

Table 2: Enzyme Inhibition Data for Representative Piperazine Derivatives

Target Enzyme Derivative Class Most Potent Compound IC50 (µM) Inhibition Type
VEGFR-2 Piperazine-Chalcone Compound Ve 0.57 Not specified
AChE Piperazine-Dihydrofuran Compound 3j 1.17 Not specified
AChE Benzothiazole-Piperazine Compound 12 2.31 Uncompetitive
BChE Piperazine Derivatives - 4.85 - 8.35 Not specified
Tyrosinase (E)-1-(furan-2-yl)prop-2-en-1-one Compound 8 0.0433 Mixed

Data compiled from multiple in vitro enzyme inhibition assays. tandfonline.comnih.govrsc.orgresearchgate.netnih.gov

Cellular Pathway Modulation in Cultured Cell Lines

The anticancer potential of piperazine derivatives has been explored through their effects on cellular pathways in various cancer cell lines. These studies often focus on the induction of cell cycle arrest and apoptosis.

Cell Cycle Analysis: Flow cytometry analysis is a common method to determine the effect of compounds on the cell cycle. A specific dispiropiperazine derivative, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.govresearchgate.net Similarly, certain 3-(piperazinylmethyl)benzofuran derivatives, designed as CDK2 inhibitors, induced G2/M phase arrest in MCF-7 breast cancer cells. nih.gov The investigation of novel piperazine–chalcone hybrids also revealed that the most potent derivatives caused cell cycle arrest in the G2/M phase in HCT-116 colon cancer cells. tandfonline.com

Apoptosis Induction: The ability of these compounds to trigger programmed cell death is a key indicator of their therapeutic potential. A novel piperazine derivative was shown to effectively induce caspase-dependent apoptosis in cancer cells, with activation of caspases-8 and -3. e-century.usresearchgate.net The dispiropiperazine derivative SPOPP-3 was also shown to induce apoptosis and necrosis in SW480 cells. nih.gov Annexin V/7-AAD staining confirmed that a potent piperazine derivative kills cancer cells by inducing apoptosis. e-century.us Furthermore, 3-(piperazinylmethyl)benzofuran derivatives significantly increased the percentage of apoptotic Panc-1 pancreatic cancer cells, from 2.41% in control cells to as high as 43.51% upon treatment. nih.gov

Target Identification and Validation Research Using Molecular Probes

While extensive research has been conducted on the biological activities of this compound derivatives, the use of molecular probes specifically derived from this scaffold for target identification and validation is a developing area. The synthesis of derivatives with reactive or reporter moieties (e.g., biotin, fluorescent tags, or photo-affinity labels) attached to the core structure would be a crucial step in this direction. Such probes would enable researchers to perform affinity chromatography or chemical proteomics experiments to isolate and identify the direct cellular binding partners of these compounds. This approach would provide definitive evidence of their molecular targets and help to further elucidate their mechanisms of action, moving beyond inference from pathway modulation studies to direct target engagement confirmation.

LACK OF SPECIFIC DATA PRECLUDES ARTICLE GENERATION

A thorough review of available scientific literature reveals a significant lack of specific research focused on the structure-activity relationships (SAR) of This compound derivatives. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

Extensive searches for focused studies on this specific chemical entity did not yield the necessary data for the outlined sections:

Structure Activity Relationship Sar Investigations of S 2 Furan 2 Yl Piperazine Derivatives

Pharmacophore Modeling and Ligand Design Principles:Similarly, no pharmacophore models derived from or targeted towards (S)-2-(Furan-2-yl)piperazine analogues were identified in the public domain. Pharmacophore modeling relies on a set of active compounds or a known target structure, neither of which is available for this specific derivative series.nih.govrsc.orgnih.govnih.govbiointerfaceresearch.com

Therefore, until research specifically investigating the structure-activity relationships of this compound and its derivatives is published, this topic cannot be addressed with the scientific rigor demanded by the user's instructions.

Advanced Characterization and Structural Elucidation Techniques for S 2 Furan 2 Yl Piperazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-state NMR for conformational insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-2-(Furan-2-yl)piperazine in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced NMR techniques are required for complete assignment and conformational analysis.

Structural Assignment via 2D NMR: Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals of the furan (B31954) and piperazine (B1678402) rings.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton at the C2 position of the piperazine ring and the adjacent methylene (B1212753) protons at C3, as well as the couplings between the protons on the furan ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon in the molecule based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the furan and piperazine rings, for example, by showing a correlation between the piperazine C2 proton and the furan C2 carbon.

Conformational Insights: The piperazine ring is not planar and typically exists in a dynamic equilibrium between two chair conformations. For a 2-substituted piperazine, these two conformations involve the furan group being in either an axial or an equatorial position. Conformational studies on similar 2-substituted piperazines have indicated a preference for the axial conformation nih.gov.

Temperature-dependent NMR studies can provide significant insight into these dynamics rsc.orgrsc.org. At room temperature, the rapid interconversion between chair forms can lead to broadened signals or time-averaged chemical shifts. By lowering the temperature, this interconversion can be slowed on the NMR timescale, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the major and minor conformers nih.gov. The energy barrier for this ring inversion can be calculated from the coalescence temperature, which is the temperature at which two exchanging signals merge into one rsc.orgnih.gov. This dynamic behavior is a key characteristic of the piperazine scaffold nih.gov.

Technique Purpose Expected Observations for this compound
¹H-¹H COSY Maps proton-proton couplingsCorrelations between H2-H3, H5-H6 on the piperazine ring; correlations between H3'-H4'-H5' on the furan ring.
HSQC Correlates protons to their directly attached carbonsProvides direct C-H connectivity for all non-quaternary carbons.
HMBC Shows long-range (2-3 bond) H-C correlationsKey correlation between piperazine H2 and furan C2' would confirm the connection point.
Variable-Temp NMR Studies conformational dynamicsAt low temperatures, potential resolution of separate signals for axial and equatorial conformers, allowing for determination of the preferred conformation and the energy barrier of ring inversion.

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the absolute conformation of the molecule. To perform this analysis, a high-quality single crystal of this compound or a suitable salt is required.

The analysis would confirm the connectivity of the furan and piperazine rings and establish the stereochemistry at the C2 chiral center. Crucially, it would reveal the solid-state conformation of the piperazine ring. Based on studies of related compounds, the piperazine ring is expected to adopt a chair conformation, as this is its lowest energy state nih.gov. The crystallographic data would specify whether the furan substituent at the C2 position occupies an axial or equatorial position on the chair. Computational studies and experimental data on analogous 2-substituted piperazines suggest a preference for the axial position nih.gov.

While a crystal structure for the parent this compound is not publicly available, analysis of a closely related derivative, such as a substituted 1-(2-furoyl)piperazine, provides a template for the type of data obtained researchgate.net. The table below shows representative crystallographic data for such a derivative to illustrate the detailed structural information provided by this technique researchgate.net.

Parameter Illustrative Data from a Piperazine Derivative researchgate.net Information Gained
Crystal System MonoclinicBasic symmetry of the crystal lattice.
Space Group P2₁/cThe specific symmetry operations that define the unit cell.
Unit Cell Dimensions a = 12.5503 Å, b = 11.2039 Å, c = 14.1007 ÅThe dimensions of the repeating unit of the crystal.
Molecules per Unit Cell (Z) 4The number of molecules packed into each unit cell.
Calculated Density 1.573 mg/m³A physical property derived from the structure and molecular weight.

This analysis would provide an unambiguous snapshot of the molecule's preferred solid-state arrangement, which is invaluable for understanding intermolecular interactions like hydrogen bonding within the crystal lattice.

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

For this compound (C₈H₁₂N₂O), HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The high mass accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Ion Elemental Formula Calculated Exact Mass Hypothetical Observed Mass
[M+H]⁺C₈H₁₃N₂O⁺153.10224153.1021

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) can be used to investigate the molecule's fragmentation pattern, providing further structural confirmation. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. The fragmentation of piperazine derivatives typically involves cleavage of the piperazine ring itself or the bonds connecting it to its substituents .

Expected Fragmentation Pathways:

Loss of the furan ring: Cleavage of the C-C bond between the two rings.

Piperazine ring opening: A characteristic fragmentation of the piperazine core can lead to fragment ions with m/z values of 56, 70, or other values corresponding to portions of the ring .

These fragmentation patterns serve as a structural fingerprint, aiding in the identification of the compound in complex mixtures and distinguishing it from its isomers researchgate.net.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other. This makes CD an ideal method for confirming the absolute configuration and assessing the enantiomeric purity of this compound.

Determination of Absolute Configuration: The absolute configuration of a chiral molecule can be unambiguously determined by comparing its experimental CD spectrum with a spectrum predicted by theoretical calculations, often using ab initio density functional theory (DFT) spectroscopyeurope.comresearchgate.net. The procedure involves:

Measuring the experimental CD spectrum of the synthesized sample.

Computationally modeling the (S)-enantiomer and calculating its theoretical CD spectrum.

Comparing the experimental spectrum with the calculated spectrum. A match in the signs and relative intensities of the Cotton effects (the characteristic positive and negative peaks) confirms that the synthesized sample has the (S)-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample would be the (R)-enantiomer.

This method provides a powerful alternative to X-ray crystallography for assigning absolute configuration, with the significant advantage of being performed on the molecule in solution nih.govnih.gov.

Assessment of Chiral Purity: The intensity of a CD signal is directly proportional to the concentration of the chiral molecule and its enantiomeric excess (ee). A pure enantiomer will show a maximum CD signal intensity. If the sample is a racemic mixture (a 50:50 mix of both enantiomers), it will be CD silent, as the equal and opposite signals from the two enantiomers cancel each other out. Therefore, by comparing the CD signal intensity of a sample to that of a known enantiopure standard, the enantiomeric purity of the sample can be quantified.

Future Research Directions and Emerging Academic Applications

Development of Novel Organocatalytic Systems Featuring (S)-2-(Furan-2-yl)piperazine

The structural features of this compound make it an attractive candidate for the development of novel organocatalytic systems. The chiral piperazine (B1678402) backbone is a well-established motif in asymmetric catalysis. rsc.orgoup.com The presence of two nitrogen atoms—one secondary and one tertiary—allows for its use as a bifunctional catalyst, capable of activating substrates through both hydrogen bonding and Lewis base interactions.

Future research will likely focus on harnessing the C2-chirality to induce enantioselectivity in a variety of organic transformations. The development of synthetic methodologies to access chiral piperazines is an active area of research, with techniques like asymmetric hydrogenation and palladium-catalyzed allylic alkylation providing routes to these valuable structures. caltech.edudicp.ac.cn this compound could serve as a core scaffold for a new class of catalysts for reactions such as Michael additions, aldol (B89426) reactions, and enantioselective protonations. The furan (B31954) ring is not merely a passive substituent; its π-system can influence the electronic environment of the catalytic center and potentially engage in non-covalent interactions with substrates. Furthermore, the furan moiety itself can be a reactive handle, allowing the catalyst to be anchored to solid supports or integrated into more complex macromolecular structures.

Table 1: Potential Applications in Asymmetric Organocatalysis
Asymmetric Reaction TypePlausible Catalytic Role of this compoundPotential Advantages
Michael AdditionActs as a chiral Brønsted base to activate the nucleophile and control the stereochemical outcome.High enantioselectivity due to the defined chiral environment near the basic nitrogen centers.
Aldol ReactionFunctions as a chiral base or as a precursor to a chiral enamine catalyst.Access to chiral β-hydroxy carbonyl compounds, which are key building blocks in natural product synthesis.
Asymmetric ProtonationServes as a chiral proton shuttle to deliver a proton to a prochiral enolate intermediate stereoselectively.Generation of α-chiral carbonyl compounds from prochiral substrates.
Mannich ReactionCatalyzes the enantioselective addition of an enolizable carbonyl compound to an imine.Synthesis of chiral β-amino carbonyl compounds, important pharmacophores.

Exploration of New Biological Targets and Mechanistic Pathways (Pre-clinical)

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological systems. rsc.orgmdpi.com Likewise, furan-containing molecules exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The hybrid structure of this compound therefore presents a rich platform for preclinical drug discovery programs.

Future research should focus on screening this compound and its derivatives against various biological targets. Given the prevalence of the piperazine moiety in central nervous system (CNS) agents, initial studies could explore its affinity for neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.gov Moreover, the demonstrated cytotoxicity of certain benzofuran-piperazine and rhein-piperazine-furanone hybrids against cancer cell lines suggests that this compound could be investigated as a potential anticancer agent. nih.govnih.gov Preclinical studies would involve evaluating its efficacy in cell-based assays, identifying specific molecular targets (e.g., kinases, tubulin, proteasomes), and elucidating the mechanistic pathways of action, such as the induction of apoptosis or cell cycle arrest. nih.govnih.gov

Table 2: Potential Preclinical Research Areas and Targets
Therapeutic AreaPotential Biological TargetRationale for Investigation
OncologyTyrosine kinases, Tubulin polymerization, Apoptotic pathways (e.g., Bax/Bcl-2)Piperazine and furan scaffolds are present in known cytotoxic and antiproliferative agents. nih.govnih.gov
Infectious DiseasesBacterial enzymes (e.g., DNA gyrase), Fungal cell wall synthesisPiperazine derivatives have shown broad-spectrum antimicrobial and antifungal activity. researchgate.nethumanjournals.com
Neurology / PsychiatrySerotonin (5-HT) receptors, Dopamine (D2) receptors, Sigma receptorsThe arylpiperazine motif is a classic pharmacophore for CNS-active drugs. nih.govnih.gov
InflammationCyclooxygenase (COX) enzymes, Platelet aggregation pathwaysCertain piperazine derivatives exhibit anti-inflammatory and antiplatelet activities. nih.govjetir.org

Design of Advanced Materials Incorporating Chiral Piperazine-Furan Units

The incorporation of the inherent chirality of the (S)-enantiomer into the MOF structure would result in a chiral porous material. Such materials are highly sought after for applications in enantioselective separations (chiral chromatography), asymmetric catalysis, and chiral sensing. The defined pore environment and the chiral nature of the framework could allow for the selective adsorption or chemical transformation of one enantiomer over another. Beyond MOFs, these chiral units could be incorporated into polymers or other supramolecular assemblies to create materials with unique chiroptical properties, potentially useful in optics and photonics.

Table 3: Potential Applications in Advanced Materials Science
Material TypeRole of this compoundEmerging Application
Chiral Metal-Organic Frameworks (MOFs)Chiral organic linker/ligandEnantioselective separation of racemic mixtures; Heterogeneous asymmetric catalysis.
Chiral PolymersChiral monomer unitStationary phases for chiral HPLC; Materials with nonlinear optical properties.
Supramolecular GelsChiral gelatorChiral recognition and sensing; Templates for asymmetric synthesis.
Functionalized SurfacesChiral surface modifierCreation of chiral interfaces for selective binding or catalysis.

Interdisciplinary Research at the Interface of Organic Chemistry, Biology, and Computational Science

The full potential of this compound will be realized through synergistic, interdisciplinary research. The design and synthesis of new derivatives, catalysts, and materials fall within the domain of organic chemistry . Evaluating the biological activity and elucidating mechanisms of action requires the expertise of biologists and pharmacologists . Characterizing new materials and their properties is the work of materials scientists .

Crucially, computational science will serve as a powerful tool to guide and accelerate these efforts. Computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can be used to predict the biological activity of new derivatives, rationalize their interactions with protein targets, and design optimized structures. rsc.orgresearchgate.netsimulations-plus.com In materials science, computational methods can predict the structures of MOFs and simulate their performance in applications like molecular separations. This integrated approach, where computational prediction informs experimental design, which in turn validates and refines computational models, will be essential for efficiently exploring the vast chemical and application space surrounding the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.